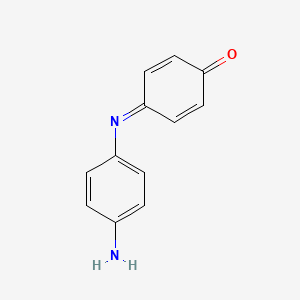

Indoaniline

Descripción

Propiedades

Fórmula molecular |

C12H10N2O |

|---|---|

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H10N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2 |

Clave InChI |

AQGWPXKACQPGDI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Dye Chemistry

Indoaniline is primarily known for its role in the production of dyes, especially in the textile and cosmetic industries. The compound is used to synthesize various indo dyes , which are characterized by their vibrant colors and stability.

Synthesis of Indo Dyes

Recent advancements have highlighted eco-friendly methods for synthesizing indo dyes using biocatalysts. For instance, a study demonstrated the use of a bacterial laccase enzyme from Bacillus subtilis to mediate oxidative cross-coupling reactions between 1,4-phenylenediamine and other substrates, achieving yields between 64% and 98% . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

| Substrate | Yield (%) |

|---|---|

| 1,4-Phenylenediamine | 64 |

| 4-Aminophenol | 75 |

| 2,5-Diaminotoluene | 98 |

Hair Dyes

This compound is also utilized in hair dye formulations due to its stability and colorfastness. A patented formulation describes a storage-stable dye solution that combines indophenol and this compound dyes for effective hair coloring . This application is particularly relevant in the cosmetic industry, where long-lasting results are essential.

Materials Science

In materials science, this compound derivatives have been explored for their potential in creating advanced materials with specific optical properties.

Optical Recording Media

A notable application involves the development of transparent recording media using this compound metal complexes. These materials can be used in optical recording technologies, enhancing the efficiency of data storage systems . The transparent nature of these complexes allows for improved light transmission, making them suitable for various optical applications.

Biomedical Applications

This compound has garnered attention in the biomedical field for its potential use in drug delivery systems and as a bioorthogonal reaction partner.

Bioorthogonal Chemistry

This compound derivatives can participate in bioorthogonal reactions, which are crucial for labeling biomolecules without interfering with biological processes. These reactions have been applied in drug delivery systems and imaging techniques, facilitating targeted therapies in cancer treatment .

Case Study: Eco-Friendly Dye Production

A study conducted on the enzymatic synthesis of indo dyes highlighted significant improvements over traditional methods. The use of bacterial laccase not only provided high yields but also minimized hazardous waste production, showcasing a sustainable approach to dye manufacturing .

Case Study: Optical Media Development

Research into this compound metal complexes demonstrated their effectiveness as components in transparent recording media. This innovation could lead to advancements in optical data storage technologies, making them more efficient and reliable .

Análisis De Reacciones Químicas

Photochemical Reaction Dynamics

Phenol blue (PB), an indoaniline dye, demonstrates ultrafast photochemical behavior :

Mechanistic Pathway

-

Photoexcitation to S₁ Franck-Condon region

-

Nonadiabatic transition to S₀ via conical intersection (110–120 fs)

-

Bifurcation into:

-

Reverse pathway (return to original configuration)

-

Forward pathway (structural rearrangement)

-

| Parameter | Value |

|---|---|

| Ground-state recovery time | 200–300 fs |

| Coherent vibration frequency | 43 cm⁻¹ |

| Branching ratio (Reverse:Forward) | ≈1:1 |

Computational methods (CASSCF/TSH) reveal the S₁/S₀ conical intersection governs the sub-200 fs dynamics .

Host-Guest Interactions

This compound-calixarene hybrids show selective metal-ion binding:

| Derivative | Cavity Structure | Ca²⁺ Response |

|---|---|---|

| 1,3-bis-indoaniline (5 ) | Asymmetric (C₁ symmetry) | Strong encapsulation |

| 1,2-bis-indoaniline (4 ) | Symmetric (C₂ axis) | No response |

The asymmetric cavity in 5 enables selective Ca²⁺ coordination via quinoneimine carbonyl groups .

Solvatochromic Behavior

PB’s absorption spectrum varies significantly with solvent polarity:

| Solvent | λₘₐₓ (nm) Shift |

|---|---|

| Hexane | ~550 nm |

| Methanol | ~630 nm |

This polarity-dependent shift arises from charge-transfer character in the excited state .

Reaction Optimization Considerations

While not directly studied for this compound, related optimization strategies include:

These methods could be adapted for improving this compound synthesis yields or photostability.

Comparación Con Compuestos Similares

Métodos De Preparación

Classical Synthesis via Nitrobenzene Intermediate

The foundational approach to Indoaniline synthesis involves the reduction of nitrobenzene derivatives. As detailed in US Patent 4,702,863 , 3,4-methylenedioxy-1-nitrobenzene serves as a precursor, reacting with alcohols in the presence of a strong base (e.g., sodium hydroxide or potassium carbonate). Subsequent reduction of the nitro group to an amine is achieved using iron in an acetic acid medium or catalytic hydrogenation with cyclohexene and palladium/charcoal. The latter method offers superior yields (78–92%) and minimizes byproduct formation .

A critical modification involves the use of acylated amine groups in the alcohol reactant. Post-reduction hydrolysis with hydrochloric acid liberates the free amine, yielding meta-aminophenol intermediates. These intermediates undergo electrophilic substitution with aromatic amines to form this compound derivatives. For example, coupling 4-amino-N,N-dialkylaniline with phenol derivatives in ethanol/HCl produces this compound with a syn:anti isomer ratio of 2:3, as confirmed by -NMR analysis .

Silver Nitrate-Mediated Oxidative Coupling

A distinct method reported by J. Photopolym. Sci. Technol. employs silver nitrate as an oxidizing agent. In this protocol:

-

A solution of silver nitrate (15.0 g, 0.088 mol) is added to sodium chloride (5.8 g) and gelatin (0.12 g) in water.

-

Phenol (0.10 mol) in ethanol is introduced, followed by 4-amino-N,N-dialkylaniline (0.011 mol) in 0.5M HCl.

-

The mixture is stirred for 30 minutes, extracted with ethyl acetate, and purified via silica column chromatography (chloroform/methanol, 97.5:2.5) or recrystallization from ethanol.

This method achieves a 65–80% yield, with isomer ratios influenced by steric effects of N-alkyl substituents. For instance, bulky groups like N,N-diethyl favor anti-isomer dominance (syn:anti = 1:2), whereas N,N-dimethyl derivatives exhibit a near-equilibrium ratio (1:1) .

Microwave-Assisted Continuous Flow Synthesis

Recent advances leverage microwave (MW) irradiation to accelerate reaction kinetics. A study by Diva-Portal outlines a one-pot, three-component reaction combining isatoic anhydride, aniline, and N-methylisatin in acetic acid. MW heating at 150°C for 10 minutes induces cyclocondensation, forming spiro-indoline-quinazoline hybrids—a subclass of this compound. Key advantages include:

-

Reduced reaction time : 10 minutes vs. 12–24 hours for conventional methods.

-

Enhanced purity : >95% as verified by HPLC-UV (254 nm).

-

Scalability : Continuous flow systems enable gram-scale production .

Ortho α-Chloroacetylation of Anilines

The Journal of Organic Chemistry describes a pathway utilizing aminohaloborane reagents for site-specific chloroacetylation. While full experimental details are restricted, the abstract confirms that ortho-chloroacetylation of anilines precedes cyclization to this compound cores. This method is notable for its regioselectivity, avoiding para-substitution byproducts common in Friedel-Crafts acylations.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters across preparation techniques:

Mechanistic Insights and Isomer Control

Density functional theory (DFT) calculations reveal that isomer prevalence correlates with the stability of transition states during coupling. For example, anti-isomers exhibit lower steric strain when R groups are bulky (e.g., ethyl vs. methyl) . Additionally, INDO/S molecular orbital simulations demonstrate that electron-donating substituents on the aniline ring redshift absorption maxima () by 15–20 nm, a critical factor in dye applications .

Challenges and Optimization Strategies

-

Byproduct Formation : Nitro reduction methods often generate hydroxylamine intermediates, requiring precise pH control (pH 4–6) to prevent over-reduction to azobenzene .

-

Solvent Selection : Ethanol/water mixtures enhance solubility of nitro precursors but necessitate post-reaction extraction to isolate non-polar this compound .

-

Catalyst Recycling : Palladium/charcoal catalysts lose efficacy after 3–4 cycles due to sulfur poisoning from aromatic amines .

Industrial Applications and Scalability

The hair-dyeing industry prioritizes methods with high isomer purity, as syn-isomers exhibit superior lightfastness (ΔE < 2 after 100 hours UV exposure) . Large-scale production favors nitrobenzene reduction for its cost-effectiveness (<$50/kg), whereas MW-assisted synthesis remains niche due to equipment costs .

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Indoaniline derivatives with ion-selective properties?

- Methodological Answer : Synthesis involves introducing functional groups like mono aza-crown ether moieties to the this compound core to enable ion complexation. Key steps include:

- Condensation reactions under controlled pH to attach the crown ether group .

- Purification via column chromatography to isolate the chromoionophore .

- Validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Relevance : This approach enables selective binding with alkali or transition metals, critical for optical sensing applications.

Q. How should researchers characterize the optical properties of this compound-based chromoionophores?

- Methodological Answer : Use UV-Vis spectroscopy and fluorescence spectroscopy to monitor absorption/emission shifts during ion binding.

- Prepare solutions with varying ion concentrations (e.g., Na⁺, K⁺, Mg²⁺) to quantify selectivity .

- Compare spectral data with reference compounds lacking the aza-crown ether group to isolate ion-specific effects .

- Note : Solvent polarity and temperature must be standardized to ensure reproducibility.

Q. What experimental designs are recommended for assessing this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Conduct accelerated degradation studies by exposing compounds to UV light, heat (40–80°C), and acidic/alkaline conditions.

- Monitor decomposition via HPLC or spectrophotometric time-course analyses .

- Use control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers optimize the ion-binding efficiency of this compound derivatives for trace metal detection?

- Methodological Answer :

- Employ chelate effect principles by modifying the crown ether cavity size (e.g., 12-crown-4 vs. 15-crown-5) to match target ion radii .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .

- Validate selectivity via competitive binding assays with mixed-ion solutions .

Q. What strategies resolve contradictions in reported optical absorption maxima of this compound derivatives across studies?

- Methodological Answer :

- Replicate experiments under standardized conditions (solvent, concentration, pH) to isolate variables .

- Perform density functional theory (DFT) calculations to predict electronic transitions and compare with empirical data .

- Analyze potential impurities (e.g., unreacted intermediates) via LC-MS to rule out interference .

Q. How can this compound’s dual functionality (ion sensing and optical data storage) be systematically investigated?

- Methodological Answer :

- Design a two-phase study:

Ion sensing : Measure spectral shifts during ion binding using stopped-flow spectroscopy for kinetic analysis .

Optical recording : Test laser-induced photochromic responses in thin-film matrices (e.g., PMMA) .

- Use multivariate analysis to correlate structural modifications (e.g., substituent electronegativity) with performance metrics .

Q. What frameworks ensure ethical and feasible research questions in this compound studies?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Align scope with available instrumentation (e.g., access to synchrotron facilities for X-ray crystallography) .

- Novel : Explore understudied applications (e.g., this compound in bioimaging or molecular logic gates) .

- Ethical : Address toxicity risks by referencing safety protocols for handling aromatic amines (e.g., PPE, fume hoods) .

Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting data on this compound’s ion-binding kinetics?

- Methodological Answer :

- Use comparative tables to highlight discrepancies in rate constants, activation energies, or solvent effects .

- Discuss potential sources of error (e.g., instrument calibration drift, non-standardized ion concentrations) .

- Propose follow-up experiments, such as ultrafast spectroscopy, to resolve ambiguities .

Q. What statistical approaches validate the reproducibility of this compound’s photostability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.